3,5-dimethyl-N-(2-(2-(pyrimidin-2-yl)-1H-imidazol-1-yl)ethyl)isoxazole-4-sulfonamide
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Overview
Description
3,5-dimethyl-N-(2-(2-(pyrimidin-2-yl)-1H-imidazol-1-yl)ethyl)isoxazole-4-sulfonamide is a complex organic compound that has garnered interest in various scientific fields due to its unique structural properties and potential applications. This compound features a combination of isoxazole, sulfonamide, imidazole, and pyrimidine moieties, which contribute to its diverse chemical reactivity and biological activity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3,5-dimethyl-N-(2-(2-(pyrimidin-2-yl)-1H-imidazol-1-yl)ethyl)isoxazole-4-sulfonamide typically involves multi-step organic reactions. The process begins with the preparation of the isoxazole ring, followed by the introduction of the sulfonamide group. The final steps involve the coupling of the pyrimidine and imidazole moieties through a series of nucleophilic substitution and condensation reactions. Specific reaction conditions, such as temperature, solvent, and catalysts, are optimized to achieve high yields and purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The use of automated reactors and advanced purification techniques, such as chromatography and crystallization, ensures the efficient and cost-effective production of the compound. Safety protocols and environmental regulations are strictly followed to minimize the impact on workers and the environment.
Chemical Reactions Analysis
Types of Reactions
3,5-dimethyl-N-(2-(2-(pyrimidin-2-yl)-1H-imidazol-1-yl)ethyl)isoxazole-4-sulfonamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the sulfonamide group to amines.
Substitution: Nucleophilic and electrophilic substitution reactions can modify the pyrimidine and imidazole rings.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as lithium aluminum hydride, and nucleophiles like amines and halides. Reaction conditions, including temperature, pressure, and solvent choice, are carefully controlled to achieve the desired transformations.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used
Scientific Research Applications
3,5-dimethyl-N-(2-(2-(pyrimidin-2-yl)-1H-imidazol-1-yl)ethyl)isoxazole-4-sulfonamide has a wide range of scientific research applications:
Chemistry: The compound is used as a building block in the synthesis of more complex molecules, serving as a versatile intermediate in organic synthesis.
Biology: It is studied for its potential as a biochemical probe, helping to elucidate biological pathways and molecular interactions.
Medicine: The compound’s unique structure makes it a candidate for drug development, particularly in targeting specific enzymes or receptors.
Industry: It is used in the development of advanced materials, such as polymers and coatings, due to its stability and reactivity.
Mechanism of Action
The mechanism of action of 3,5-dimethyl-N-(2-(2-(pyrimidin-2-yl)-1H-imidazol-1-yl)ethyl)isoxazole-4-sulfonamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to active sites, inhibiting or modulating the activity of these targets. This interaction can trigger a cascade of biochemical events, leading to the desired therapeutic or biological effect.
Comparison with Similar Compounds
Similar Compounds
- 3,5-dimethyl-N-(2-(2-phenylpyrimidin-5-yl)ethyl)isoxazole-4-sulfonamide
- 3,5-dimethyl-N-((4-(piperidin-1-yl)pyrimidin-2-yl)methyl)isoxazole-4-sulfonamide
- 3,5-dimethyl-N-(2-(3-(pyridin-2-yl)-4,5,6,7-tetrahydro-1H-indazol-1-yl)ethyl)isoxazole-4-sulfonamide
Uniqueness
Compared to similar compounds, 3,5-dimethyl-N-(2-(2-(pyrimidin-2-yl)-1H-imidazol-1-yl)ethyl)isoxazole-4-sulfonamide stands out due to its unique combination of functional groups, which confer distinct chemical reactivity and biological activity. This uniqueness makes it a valuable compound for research and development in various scientific fields.
Properties
IUPAC Name |
3,5-dimethyl-N-[2-(2-pyrimidin-2-ylimidazol-1-yl)ethyl]-1,2-oxazole-4-sulfonamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H16N6O3S/c1-10-12(11(2)23-19-10)24(21,22)18-7-9-20-8-6-17-14(20)13-15-4-3-5-16-13/h3-6,8,18H,7,9H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CWOXHOXHSWSQLW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NO1)C)S(=O)(=O)NCCN2C=CN=C2C3=NC=CC=N3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H16N6O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
348.38 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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